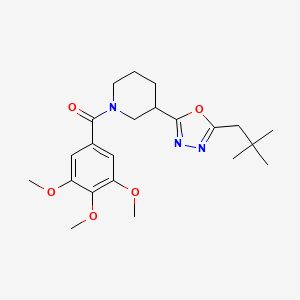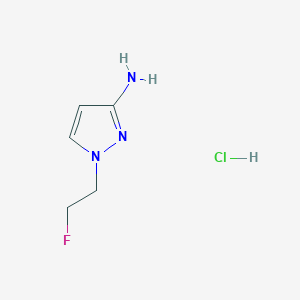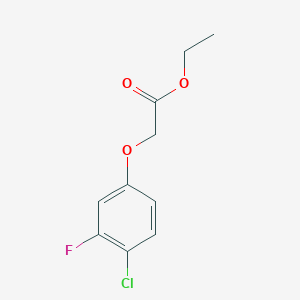
(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-3-(4-Methoxyphenyl)acrylic acid” is a compound that is isolated from various plants such as Arachis hypogaea, Scrophularia buergeriana Miquel, Aquilegia vulgaris, Anigozanthos preissii and so on . It shows significant hepatoprotective activity, anti-amnesic, cognition-enhancing activity, antihyperglycemic, and neuroprotective activities .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various methods such as density functional theory, molecular docking, and molecular dynamic simulation . These methods were used to analyze a compound called “(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide” and its modified derivatives .
Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed based on its interactions with other compounds. For example, organoboron compounds, which are highly valuable building blocks in organic synthesis, can be converted into a broad range of functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For instance, the compound “(E)-3-(4-Methoxyphenyl)acrylic acid” has a molecular weight of 178.185, a density of 1.2±0.1 g/cm3, a boiling point of 342.6±17.0 °C at 760 mmHg, and a melting point of 173.5ºC .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have synthesized derivatives related to the given compound, focusing on their structural characterization through various analytical techniques. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives from related precursors, highlighting the structural diversity achievable from similar core structures. The synthesized compounds were analyzed using IR, MS, 1H-NMR, and 13C-NMR spectroscopic methods, providing insight into the molecular configurations and potential reactivity of such compounds (Hassan, Hafez, & Osman, 2014).
Application in Material Science
Chua et al. (2012) prepared a library of (meth)acrylamido (co)polymers, demonstrating the compound's utility in developing materials with improved solubility and thermoresponsive properties. This research underlines the potential of derivatives of the given compound in creating biocompatible materials that can respond to temperature changes, offering applications in smart materials and drug delivery systems (Chua, Roth, Duong, Davis, & Lowe, 2012).
Cytotoxic Activity
The cytotoxic activity against cancer cell lines was evaluated for new synthesized derivatives, providing valuable information on their potential therapeutic uses. The study by Hassan et al. not only focuses on the synthesis but also explores the biological activity of the compounds, suggesting a possible application in developing anticancer agents (Hassan, Hafez, & Osman, 2014).
Chemical Reactivity and Mechanisms
Somei et al. (1977) investigated the photochemical and thermal addition reactions of a structurally related compound, demonstrating unique stereoselectivities. This study provides insight into the chemical reactivity and potential mechanisms of reactions involving the given compound, which could be valuable for synthetic chemists looking to utilize such compounds in complex organic syntheses (Somei, Kitamura, Fujii, Hashiba, Kawai, & Kaneko, 1977).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For example, upregulation of EGFR and VEGFR-2 is associated with the progression of triple-negative breast cancer (TNBC), and compounds that inhibit these receptors could potentially be used as targeted therapies .
Safety and Hazards
The safety and hazards of a compound can be determined through various methods. For example, the compound “3-(4-Methoxyphenyl)propanal” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or if inhaled .
Eigenschaften
IUPAC Name |
diethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-5-27-20(24)17-13(3)18(21(25)28-6-2)29-19(17)22-16(23)12-9-14-7-10-15(26-4)11-8-14/h7-12H,5-6H2,1-4H3,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZPVOCYHLWSEJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-diethyl 5-(3-(4-methoxyphenyl)acrylamido)-3-methylthiophene-2,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)
![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)
![3-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2701205.png)

![7-Cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2701209.png)

![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2701211.png)
![2-isopropyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2701212.png)


